Cas no 10334-26-6 ((1R)-(-)Camphorquinone)
(1R)-(-)Camphorquinone Chemical and Physical Properties
Names and Identifiers
-
- (1R)-(-)-Camphorquinone
- (1R)-()-Camphorquinone
- Cmphorquinone
- D-Camphorquinone
- (1R)-(-)-2,3-Bornanedione
- (1R)-(?)-Camphorquinone
- CAMPHORQUINONE, -R-(-)-(RG)
- D-Camphoroquinone
- Camphorquinone
- DL-CAMPHORQUINONE
- 2,3-Bornanedione
- Camphoroquinone
- bornane-2,3-dione
- Camphor quinone
- 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione
- Camphoquinone
- Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-
- dl-Bornane-2,3-dione
- (+/-)-Camphorquinone
- (+)Camphorquinone
- d-2, 3-Bornanedione
- (+)-Camphorquinone
- (1S)-(+)-Camphorquinone
- Campherquinone
- VNQXSTWCDUXYEZ-UHFFFAOYSA-N
- 1,7,7-trimethylnorbornane-2,3-dione
- DL-Camphor
- 10334-26-6
- NSC 402031
- 2,3-BORNANEDIONE, (+/-)-
- CHEBI:36778
- BICYCLO(2.2.1)HEPTANE-2,3-DIONE, 1,7,7-TRIMETHYL-, (+/-)-
- DL-BORNANE-2,3-DION
- Q27116959
- BCP21677
- J-520205
- Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-, (1R,4S)-
- NSC 285
- bornanedione
- (1R)-bornane-2,3-dione
- MFCD00064160
- 2,3-bornanedione;DL-Camphorquinone
- (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
- EINECS 207-363-6
- EINECS 233-814-1
- (1R)-(-)-Camphorquinone, 99%
- Bicyclo[2.2.1]heptane-2,3-dione,1,7,7-trimethyl-, (1R,4S)-
- BIDD:ER0272
- VNQXSTWCDUXYEZ-LDWIPMOCSA-N
- NSC-402031
- Camphorquinone, 97%
- UNII-RAL3591W33
- SCHEMBL2245538
- D97678
- LMPR0102120034
- RAL3591W33
- 1,7,7-trimethylbicyclo(2.2.1)heptan-2,3-dione
- CCRIS 6299
- BORNANEDIONE [INCI]
- D-CAMPHORCHINONE
- CCRIS 5320
- (1R,4S)-1,7,7-trimethyl-bicyclo[2.2.1]heptane-2,3-dione
- MFCD00082863
- (1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
- (1R)-(-)-Camphorquinone, analytical standard
- CS-0179388
- NSC-285
- AS-69585
- AI3-25044
- AKOS015900061
- (1R,4S)-1,7,7-trimethylnorbornane-2,3-dione
- (1R)-(-)Camphorquinone
-
- MDL: MFCD00064160
- Inchi: 1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1
- InChI Key: VNQXSTWCDUXYEZ-LDWIPMOCSA-N
- SMILES: O=C1C([C@H]2CC[C@]1(C)C2(C)C)=O
- BRN: 2327696
Computed Properties
- Exact Mass: 166.09900
- Monoisotopic Mass: 166.09938
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 34.1
Experimental Properties
- Color/Form: Yellow crystalline powder
- Density: 1.0060 (rough estimate)
- Melting Point: 200-203 °C (lit.)
- Boiling Point: 254.44°C (rough estimate)
- Flash Point: 83.0±4.4 °C
- Refractive Index: 1.5200 (estimate)
- PSA: 34.14000
- LogP: 1.58070
- Optical Activity: [α]20/D −101°, c = 2 in toluene
- Solubility: Insoluble in water
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
- Specific Rotation: -101° (20/D)(c=2, C6H5CH3)
(1R)-(-)Camphorquinone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H317
- Warning Statement: P261-P272-P280-P302+P352+P333+P313+P362+P364-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-43
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Risk Phrases:R22
- Safety Term:S22;S24/25
- Storage Condition:4° CStore…,-4℃Store…Better
(1R)-(-)Camphorquinone Customs Data
- HS CODE:2914299000
- Customs Data:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
(1R)-(-)Camphorquinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 276286-5G |
(1R)-(-)Camphorquinone |
10334-26-6 | 5g |
¥2028.16 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 04007-50MG |
(1 |
10334-26-6 | analytical standard | 50MG |
607.4 | 2021-05-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R32980-5g |
(1R)-bornane-2,3-dione |
10334-26-6 | 5g |
¥1058.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R32980-1g |
(1R)-bornane-2,3-dione |
10334-26-6 | 1g |
¥298.0 | 2021-09-08 | ||
| TRC | C175010-50mg |
(1R)-(-)Camphorquinone |
10334-26-6 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | C175010-250mg |
(1R)-(-)Camphorquinone |
10334-26-6 | 250mg |
$ 92.00 | 2023-04-18 | ||
| TRC | C175010-500mg |
(1R)-(-)Camphorquinone |
10334-26-6 | 500mg |
$ 121.00 | 2023-04-18 | ||
| TRC | C175010-1g |
(1R)-(-)Camphorquinone |
10334-26-6 | 1g |
$ 145.00 | 2022-06-06 | ||
| TRC | C175010-2.5g |
(1R)-(-)Camphorquinone |
10334-26-6 | 2.5g |
$ 345.00 | 2023-04-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160949-1G |
(1R)-(-)Camphorquinone |
10334-26-6 | >98.0%(GC) | 1g |
¥278.90 | 2023-09-01 |
(1R)-(-)Camphorquinone Related Literature
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Georgia G. Goourey,Pascal de Sainte Claire,Lavinia Balan,Ya?l Isra?li J. Mater. Chem. C 2013 1 3430
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H. Surya Prakash Rao,Ahana Saha,Satish Vijjapu RSC Adv. 2021 11 7180
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3. Circular dichroism and absorption spectra of chiral ketone. I2 complexes in solutionHarry G. Brittain,Frederick S. Richardson J. Chem. Soc. Faraday Trans. 2 1978 74 1151
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4. Attempted kinetic resolution of 1,2-diols by camphorquinone: generation of (R)-(chloromethyl)oxiraneMartin K. Ellis,Bernard T. Golding,Antony B. Maude,William P. Watson J. Chem. Soc. Perkin Trans. 1 1991 747
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Alexandra P. S. Roseiro,Pedro Ad?o,Adelino M. Galv?o,Jo?o Costa Pessoa,Ana M. Botelho do Rego,M. Fernanda N. N. Carvalho Inorg. Chem. Front. 2015 2 1019
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Bicyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Bicyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on (1R)-(-)Camphorquinone
Professional Introduction to (1R)-(-)Camphorquinone (CAS No. 10334-26-6)
(1R)-(-)Camphorquinone, with the chemical formula C₁₃H₁₀O₂ and CAS number 10334-26-6, is a significant compound in the field of chemical biology and pharmaceutical research. This ketone derivative is renowned for its unique structural properties and versatile applications, particularly in the development of chiral catalysts, photochemical reactions, and as a key intermediate in synthetic organic chemistry.
The compound belongs to the class of terpenoids, characterized by its rigid bicyclic structure composed of a camphor moiety linked to a quinone group. This structural configuration imparts exceptional reactivity and stability, making it a valuable tool in various chemical transformations. The enantiomeric purity of (1R)-(-)Camphorquinone is particularly crucial, as it influences the efficiency and selectivity of catalytic processes.
In recent years, (1R)-(-)Camphorquinone has garnered considerable attention in the development of asymmetric synthesis methodologies. Its chiral center at the camphor ring allows for precise control over stereochemical outcomes, enabling the synthesis of enantiomerically pure compounds with high fidelity. This has profound implications in pharmaceutical manufacturing, where the correct stereochemistry is often pivotal for drug efficacy and safety.
One of the most notable applications of (1R)-(-)Camphorquinone is in photocatalytic systems. The compound's ability to absorb light in the visible spectrum makes it an excellent candidate for photoredox catalysis. Recent studies have demonstrated its utility in converting alkenes into various functionalized products under mild conditions, highlighting its potential as a sustainable alternative to traditional metal-based catalysts.
The role of (1R)-(-)Camphorquinone in medicinal chemistry has also been extensively explored. Its structural framework serves as a scaffold for designing novel bioactive molecules. For instance, derivatives of camphorquinone have been investigated for their antimicrobial and anti-inflammatory properties. Preliminary findings suggest that certain modifications can enhance binding affinity to biological targets, paving the way for new therapeutic agents.
The synthesis of (1R)-(-)Camphorquinone typically involves multi-step organic reactions, starting from camphor through oxidation processes. Advanced synthetic techniques, such as asymmetric hydrogenation and enantioselective epoxidation, have been employed to achieve high yields and enantiomeric excesses. These methods underscore the compound's importance not only as a product but also as a building block for more complex molecules.
In addition to its synthetic utility, (1R)-(-)Camphorquinone has found applications in material science. Its ability to form stable coordination complexes with transition metals has been exploited in the development of luminescent materials and sensors. These applications leverage the compound's photochemical properties to detect and quantify various analytes with high sensitivity.
The future prospects of (1R)-(-)Camphorquinone are promising, with ongoing research focusing on expanding its applications across multiple domains. Innovations in catalytic systems and synthetic methodologies continue to unlock new possibilities for this versatile compound. As the demand for sustainable and efficient chemical processes grows, (1R)-(-)Camphorquinone is poised to play an increasingly pivotal role in both academic research and industrial applications.
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